Regioselectivity of Radical ICl Addition to VDF: ≥98% Target Isomer vs ≤2% Regioisomer
The radical addition of iodine monochloride (ICl) to vinylidene fluoride (VDF, CF₂=CH₂) yields the target isomer CF₂ClCH₂I (I) in ≥98% abundance relative to the regioisomer CF₂ICH₂Cl (II), as determined by ¹⁹F NMR across four distinct initiation modes—thermal, photochemical, radical initiator (AIBN), and redox catalyst [1]. The isomeric ratio was independently confirmed by selective tributylstannane reduction of the iodine atom to yield CF₂ClCH₃ and CF₂HCH₂Cl, whose ¹⁹F NMR signals were matched to authentic standards. Semi-empirical enthalpy-of-formation calculations show that isomer (I) is thermodynamically favored, consistent with the iodine radical adding to the less-fluorinated (CH₂) terminus of VDF [1].
| Evidence Dimension | Isomeric ratio of CF₂ClCH₂I (I) to CF₂ICH₂Cl (II) from radical ICl/VDF addition |
|---|---|
| Target Compound Data | Isomer (I) CF₂ClCH₂I: ≥98% |
| Comparator Or Baseline | Regioisomer (II) CF₂ICH₂Cl: ≤2% |
| Quantified Difference | ≥96 percentage-point preference for target isomer |
| Conditions | Four initiation modes tested (thermal ~80 °C, UV photochemical, AIBN 70 °C, FeCl₃/benzoin redox); ¹⁹F NMR quantification; J. Fluorine Chem. 2000, 103(2), 145-153 |
Why This Matters
This near-exclusive regioselectivity eliminates the need for costly isomer separation and ensures a structurally homogeneous building block for downstream applications, directly impacting procurement specifications for medicinal chemistry and polymer synthesis where regioisomeric purity dictates product performance.
- [1] Kharroubi, M.; Manseri, A.; Ameduri, B.; Boutevin, B. Radical addition of iodine monochloride to vinylidene fluoride. Journal of Fluorine Chemistry, 2000, 103(2), 145-153. DOI: 10.1016/S0022-1139(99)00308-5 View Source
